N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide
Description
This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural characteristics include:
- 5-isobutyl-3,3-dimethyl-4-oxo substitutions: These substituents introduce steric bulk and influence the molecule’s conformational flexibility.
- 2-(4-methoxyphenoxy)acetamide side chain: The methoxy group on the phenyl ring may participate in hydrogen bonding or π-π interactions, while the acetamide linker facilitates binding to biological targets via hydrogen bond donation/acceptance .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-16(2)13-26-20-11-6-17(12-21(20)31-15-24(3,4)23(26)28)25-22(27)14-30-19-9-7-18(29-5)8-10-19/h6-12,16H,13-15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWGABJRSIXOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This detailed review focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepine core with substituents that enhance its biological activity. The molecular formula is , indicating the presence of nitrogen and sulfur heteroatoms which may contribute to its reactivity and interaction with biological targets .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study demonstrated that a related oxazepine derivative inhibited the proliferation of breast cancer cells by disrupting cell cycle progression and enhancing apoptosis .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound:
- Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models of inflammation, administration of similar oxazepine derivatives resulted in reduced edema and pain response .
Neuroprotective Activity
The neuroprotective effects have also been explored:
- Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defenses.
- Case Study : Research involving neurodegenerative models showed that related compounds improved cognitive function and reduced neuronal loss in models of Alzheimer's disease .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
- Metabolism : It is metabolized primarily in the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for the elimination of metabolites.
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo...) through various mechanisms:
- Cytotoxic Effects : Related oxazepin derivatives have shown varying degrees of cytotoxicity against cancer cell lines. For example, studies have reported IC50 values indicating significant activity against leukemia cells (CCRF-CEM) at higher concentrations. Although specific data on this compound is limited, similar structures suggest a potential for anticancer effects through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds derived from oxazepin structures have been noted for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that modifications to the oxazepin core can enhance activity against both gram-positive and gram-negative bacteria. While direct studies on N-(5-isobutyl...) are lacking, structural analogs exhibit promising antimicrobial effects .
Enzyme Inhibition
The compound may interact with various biological targets:
- Enzyme Inhibition : It is hypothesized that N-(5-isobutyl...) could inhibit key enzymes involved in metabolic processes. This interaction may lead to altered metabolic pathways that could be beneficial in treating metabolic disorders or cancers .
Receptor Modulation
The compound's structure suggests potential interactions with neurotransmitter receptors:
- Neurological Effects : By modulating neurotransmitter receptors, this compound may influence neurological functions. Similar compounds have been studied for their effects on serotonin and dopamine receptors, which are critical in mood regulation and neuroprotection .
In Vitro Studies
Several studies have indirectly informed our understanding of the biological activity of N-(5-isobutyl...) through related compounds:
- Anticancer Studies : A study on related oxazepins demonstrated significant anticancer activity against various cancer cell lines with IC50 values ranging from 6.7 to >20 µg/mL depending on the derivative.
- Antioxidant Studies : Research has shown that similar compounds can reduce oxidative stress markers in cellular models, suggesting potential neuroprotective effects.
- Molecular Docking Studies : Computational studies indicate that compounds with similar structures can effectively bind to target proteins involved in disease pathways, which may be applicable to N-(5-isobutyl...) as well .
Comparative Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects | Reference |
|---|---|---|---|
| Anticancer | Various oxazepins | Cytotoxicity against cancer cells | |
| Antimicrobial | Oxazepin derivatives | Activity against bacteria | |
| Enzyme Inhibition | Related synthetic compounds | Inhibition of metabolic enzymes | |
| Receptor Modulation | Neuroactive derivatives | Influence on neurotransmitter systems |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
This reaction is critical for prodrug activation strategies in pharmacological applications .
Nucleophilic Substitution at the Oxazepine Ring
The electron-deficient carbonyl group at position 4 of the oxazepine ring facilitates nucleophilic attacks.
Substitution reactions modify the oxazepine core while preserving the acetamide side chain .
Ether Bond Cleavage in the Phenoxy Group
The 4-methoxyphenoxy ether linkage undergoes acid-catalyzed cleavage.
This reactivity is exploited to generate metabolites for pharmacokinetic studies .
Ring-Opening Reactions of the Oxazepine Core
The oxazepine ring undergoes strain-driven ring-opening under specific conditions.
| Reagent | Reaction Type | Product | Key Reference |
|---|---|---|---|
| LiAlH₄, THF | Reduction | Open-chain secondary amine | Patent data |
| H₂O₂, pH 8–9 | Oxidative cleavage | Dicarboxylic acid fragment | Analog studies |
Ring-opening pathways are critical for degradation studies and metabolite identification .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-methoxyphenyl group participates in EAS reactions.
These reactions enable functionalization of the aryl ether moiety for structure-activity relationship (SAR) studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic systems.
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-containing analog | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-substituted derivative | 55% |
Cross-coupling expands medicinal chemistry optimization routes .
Stability Under Physiological Conditions
Key degradation pathways in simulated biological environments:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related compounds highlights key differences in core scaffolds, substituents, and bioactivity profiles.
Key Comparison Points
Core Scaffold Differences :
- The oxazepine core in the target compound offers a unique conformation compared to the indazole in ’s analogues. The oxazepine’s oxygen atom may enhance hydrogen-bonding capacity, while the indazole’s fused aromatic system favors π-stacking .
- Marine-derived polyketides (e.g., salternamides) exhibit distinct macrocyclic structures with halogenation, enabling membrane penetration and ion channel interactions .
Substituent Effects: The 4-methoxyphenoxy group in the target compound vs. Ethoxy’s longer alkyl chain could enhance lipophilicity but decrease solubility . Isobutyl and dimethyl groups: These substituents likely increase the target compound’s metabolic stability compared to unprotected amines in indazole derivatives .
Synthesis Strategies: The target compound’s synthesis likely involves amide coupling (e.g., EDC/HOBt) and oxazepine ring formation via cyclization, similar to indazole derivatives in . However, marine-derived analogues require complex biosynthetic pathways .
Bioactivity Inferences :
- Indazole-based acetamides exhibit anti-proliferative activity (IC50: 0.5–2.0 μM) against cancer cell lines, suggesting the target compound may share similar mechanisms (e.g., kinase inhibition) .
- Marine polyketides show broad-spectrum antimicrobial activity , but the target compound’s synthetic design implies narrower, target-specific effects .
Hydrogen Bonding and Physicochemical Properties
- The target compound’s methoxyphenoxy group can act as a hydrogen-bond acceptor, while the oxazepine’s carbonyl oxygen serves as a donor. This dual functionality may enhance binding to enzymes like proteases .
- Compared to ethoxy-substituted indazoles , the target’s methoxy group may reduce logP (predicted ~3.5 vs. ~4.2 for ethoxy analogues), improving aqueous solubility .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally related benzoxazepine-acetamide derivatives typically involves multi-step protocols. For example:
- Step 1 : Condensation of intermediates (e.g., substituted phenols with chloroacetylated precursors) in dimethylformamide (DMF) with potassium carbonate as a base .
- Step 2 : Monitoring via TLC to confirm reaction completion, followed by precipitation in water for purification .
- Optimization : Use statistical design of experiments (DoE) to minimize trial-and-error approaches. For instance, factorial designs can identify critical parameters (e.g., solvent polarity, temperature) affecting yield and purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming regiochemistry, substituent positions, and purity. For example, split signals in H NMR can resolve stereochemical ambiguity in the tetrahydrobenzooxazepine core .
- HPLC/MS : High-resolution mass spectrometry validates molecular weight and detects impurities.
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
- LogD/pH profiling : Measure partition coefficients (e.g., LogD at pH 5.5 and 7.4) to predict solubility in physiological buffers .
- Excipient screening : Use co-solvents (e.g., PEG 400) or cyclodextrin-based formulations to enhance bioavailability for in vivo testing .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps in key reactions (e.g., cyclization of the oxazepine ring) .
- Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological target engagement?
- Analog synthesis : Modify substituents (e.g., isobutyl to isopentyl) and assess changes in activity using in vitro assays (e.g., enzyme inhibition) .
- Pharmacophore mapping : Overlay molecular docking results (e.g., with kinase targets) to identify critical hydrogen-bonding interactions from the acetamide and methoxyphenoxy groups .
Q. How should contradictory data in biological assays be analyzed?
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in kinase assays) to rule out false positives .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
Q. What methodologies resolve ambiguities in reaction mechanisms for its synthesis?
- Isotopic labeling : Track O incorporation during oxazepine ring formation to confirm intramolecular cyclization pathways .
- Kinetic studies : Use stopped-flow NMR to monitor intermediate stability and reaction kinetics under varying temperatures .
Q. How can metabolic stability and degradation pathways be investigated?
- Microsomal assays : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or hydrolysis sites (e.g., methoxyphenoxy cleavage) .
- Forced degradation : Expose to heat, light, or acidic/basic conditions to simulate stability under storage and physiological conditions .
Tables for Key Data
Table 1 : Representative Physicochemical Properties (from analogous compounds)
| Property | Value/Description | Source |
|---|---|---|
| LogD (pH 7.4) | 2.51 | |
| Hydrogen bond acceptors | 5 | |
| Topological polar surface area | 67.87 Ų |
Table 2 : Common Synthetic Challenges and Solutions
| Challenge | Mitigation Strategy | Evidence |
|---|---|---|
| Low cyclization yield | Use high-boiling solvents (DMF) | |
| Stereochemical impurities | Chiral chromatography purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
